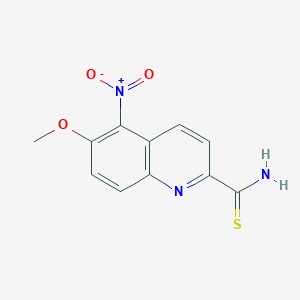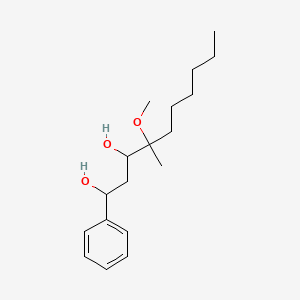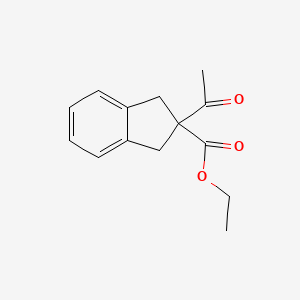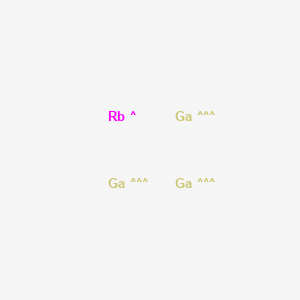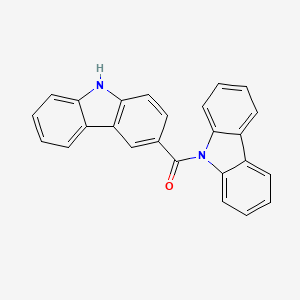
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone is a compound that features two carbazole units connected via a methanone linker. Carbazole derivatives are known for their wide range of biological activities and applications in organic materials, making this compound of significant interest in various fields of research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone typically involves the reaction of carbazole derivatives with appropriate reagents under controlled conditions. One common method is the ultrasound-assisted Rap–Stoermer reaction, which involves the reaction of 3-chloroacetyl-9-methyl-9H-carbazole with various aldehydes in the presence of a catalyst such as PEG-400 . This method offers a relatively straightforward and efficient route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
化学反应分析
Types of Reactions
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole units.
Substitution: The methanone linker and carbazole units can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds.
科学研究应用
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone has several scientific research applications, including:
Biology: Investigated for its biological activities, including antitumor, antimicrobial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of (9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with cellular components, leading to effects such as inhibition of tumor cell growth, reduction of oxidative stress, and antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
(9-Benzyl-9H-carbazol-2-yl)(3-nitrophenyl)methanone: Another carbazole derivative with similar structural features but different functional groups.
Carbazol-9-yl-phenyl-methanone: A compound with a phenyl group attached to the carbazole unit, offering different chemical properties and applications.
Uniqueness
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone is unique due to its dual carbazole structure connected by a methanone linker. This configuration provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
82408-91-1 |
|---|---|
分子式 |
C25H16N2O |
分子量 |
360.4 g/mol |
IUPAC 名称 |
carbazol-9-yl(9H-carbazol-3-yl)methanone |
InChI |
InChI=1S/C25H16N2O/c28-25(16-13-14-22-20(15-16)17-7-1-4-10-21(17)26-22)27-23-11-5-2-8-18(23)19-9-3-6-12-24(19)27/h1-15,26H |
InChI 键 |
LMWBDFMRLSTXBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)N4C5=CC=CC=C5C6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

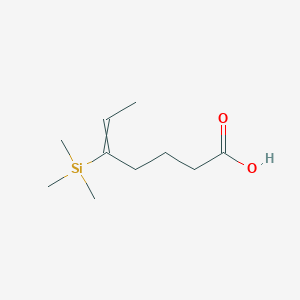
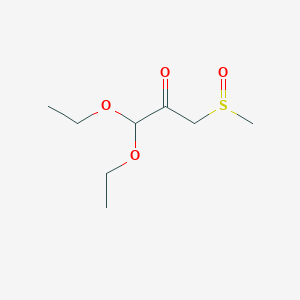
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
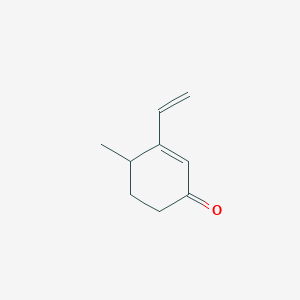

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
